N,N-diethyl-3-(3-phenoxyphenoxy)propan-1-amine
Overview
Description
N,N-diethyl-3-(3-phenoxyphenoxy)propan-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a propan-1-amine backbone substituted with diethyl groups and two phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-3-(3-phenoxyphenoxy)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-phenoxyphenol and N,N-diethylpropan-1-amine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Steps: The 3-phenoxyphenol is first converted to its corresponding phenoxide ion, which then reacts with N,N-diethylpropan-1-amine to form the desired product.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-diethyl-3-(3-phenoxyphenoxy)propan-1-amine can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, alkoxides, and thiolates.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound, such as N,N-diethyl-3-(3-phenoxyphenoxy)propan-1-one.
Reduction: Reduced derivatives, such as this compound.
Substitution: Substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: N,N-diethyl-3-(3-phenoxyphenoxy)propan-1-amine can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Biology:
Biological Studies: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biological processes.
Medicine:
Pharmaceutical Research: It may serve as a precursor or intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Material Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-(3-phenoxyphenoxy)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N-diethyl-3-(4-phenoxyphenoxy)propan-1-amine: Similar structure with a different substitution pattern on the phenoxy groups.
N,N-diethyl-3-(3-methoxyphenoxy)propan-1-amine: Similar structure with methoxy groups instead of phenoxy groups.
Uniqueness: N,N-diethyl-3-(3-phenoxyphenoxy)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, binding affinity, and overall performance in various applications.
Properties
IUPAC Name |
N,N-diethyl-3-(3-phenoxyphenoxy)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-3-20(4-2)14-9-15-21-18-12-8-13-19(16-18)22-17-10-6-5-7-11-17/h5-8,10-13,16H,3-4,9,14-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEHAWAMKSINTHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCOC1=CC(=CC=C1)OC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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